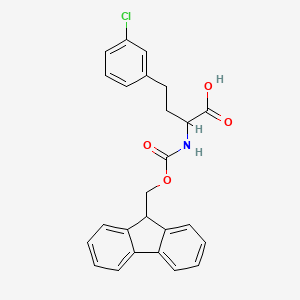

N-Fmoc-3-chloro-D-homophenylalanine

Description

Contextualizing Unnatural Amino Acids in Contemporary Chemical Biology

The 20 canonical amino acids encoded by the genetic code form the basis of proteins and their vast array of functions. However, the introduction of unnatural amino acids (UAAs) into peptide and protein structures has emerged as a powerful strategy in chemical biology to expand beyond nature's toolkit. nih.govnih.gov UAAs are non-proteinogenic amino acids that can be chemically synthesized or found in nature but are not part of the standard genetic code. chemimpex.com Their incorporation allows for the fine-tuning of peptide and protein properties, such as stability, bioactivity, and conformational preferences. researchgate.net

The applications of UAAs are diverse and impactful. They are used to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often have improved pharmacological properties like enhanced stability against enzymatic degradation and better bioavailability. researchgate.net Furthermore, UAAs can serve as probes to investigate protein structure and function, for instance, through the introduction of photo-cross-linkers or fluorescent labels. chemimpex.com The ability to site-specifically introduce a UAA into a protein sequence provides a level of precision that is invaluable for studying complex biological processes. mdpi.com

Historical Development and Significance of Homophenylalanine Analogs in Peptide Chemistry

Homophenylalanine, which contains an additional methylene (B1212753) group in its side chain compared to phenylalanine, has been a subject of interest in peptide chemistry for several decades. The extension of the side chain provides greater conformational flexibility, which can be exploited to design peptides with specific secondary structures. The synthesis of homophenylalanine and its derivatives, such as N-Fmoc-L-β-homo-phenylalanines, has been achieved through methods like the Arndt-Eistert synthesis. researchgate.net

The incorporation of homophenylalanine and its analogs into bioactive peptides has been shown to influence receptor binding and selectivity. For example, in the context of opioid peptides, the conformational changes induced by homophenylalanine can alter the peptide's interaction with its target receptor. The development of synthetic routes to various homophenylalanine analogs has been crucial for exploring their potential in medicinal chemistry.

Structural and Stereochemical Nuances of N-Fmoc-3-chloro-D-homophenylalanine within Non-Proteogenic Amino Acid Chemistry

This compound is a molecule with distinct structural and stereochemical features that contribute to its utility in peptide design.

N-Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group. Its use is central to Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted methodology for the chemical synthesis of peptides. chemimpex.com The Fmoc group is stable under the acidic conditions used to cleave side-chain protecting groups, providing an orthogonal protection strategy that is compatible with a wide range of amino acid functionalities. chemicalbook.com

3-chloro Substituent: The presence of a chlorine atom at the meta-position of the phenyl ring is a key feature. Halogenation of aromatic side chains in amino acids can significantly modulate the electronic properties and hydrophobicity of the residue. nih.gov This can influence intramolecular and intermolecular interactions, such as π-stacking and hydrophobic packing, which are critical for peptide folding and assembly. The introduction of a chloro group can therefore be used to rationally design peptides with altered conformational preferences and binding affinities.

D-Homophenylalanine Core: The core of the molecule is D-homophenylalanine. The "D" configuration refers to the stereochemistry at the α-carbon, which is opposite to the "L" configuration of naturally occurring amino acids in proteins. The incorporation of D-amino acids is a common strategy to increase the proteolytic stability of peptides, as proteases are typically specific for L-amino acid substrates. The "homo" designation indicates the presence of an additional methylene group in the side chain, which lengthens the distance between the α-carbon and the phenyl ring, altering the conformational landscape of the peptide backbone.

These structural elements combine to make this compound a unique building block for creating peptides with enhanced stability and potentially novel biological activities.

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound lies in its potential to contribute to several areas of peptide research. The ability to introduce a halogenated D-amino acid with an extended side chain allows for systematic studies of structure-activity relationships in bioactive peptides. For example, it can be used to probe the role of hydrophobicity, aromatic interactions, and backbone conformation in peptide-receptor binding or in the formation of amyloid fibrils. nih.gov

Research involving this and similar unnatural amino acids is often focused on the development of peptide-based therapeutics with improved pharmacokinetic profiles. chemimpex.com The enhanced stability conferred by the D-amino acid and the potential for altered bioactivity due to the chloro-substituent make it an attractive candidate for incorporation into novel drug candidates. While specific research applications of this compound are not yet widely published, its structural analogs have been utilized in the design of peptides for various therapeutic areas.

Compound Data

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1260608-41-0 |

| Molecular Formula | C25H22ClNO4 |

| Molecular Weight | 435.9 g/mol |

Structure

3D Structure

Propriétés

Formule moléculaire |

C25H22ClNO4 |

|---|---|

Poids moléculaire |

435.9 g/mol |

Nom IUPAC |

4-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H22ClNO4/c26-17-7-5-6-16(14-17)12-13-23(24(28)29)27-25(30)31-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22-23H,12-13,15H2,(H,27,30)(H,28,29) |

Clé InChI |

CFUCQGYSVYOQID-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC=C4)Cl)C(=O)O |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis of the D-Homophenylalanine Scaffold

The cornerstone of synthesizing N-Fmoc-3-chloro-D-homophenylalanine is the establishment of the D-configured homophenylalanine scaffold. Homophenylalanine, a higher homologue of phenylalanine, presents a unique synthetic challenge in controlling the stereochemistry at the α-carbon. wikipedia.org Various strategies have been developed to achieve this, ranging from the separation of enantiomers to highly controlled asymmetric syntheses.

Chiral Resolution Techniques Applied to Homophenylalanine Precursors

Chiral resolution is a classical yet effective method for obtaining enantiomerically pure compounds from a racemic mixture. nih.govwikipedia.org This technique relies on the separation of a mixture of enantiomers by converting them into diastereomeric derivatives using a chiral resolving agent. nih.govacs.org These diastereomers, having different physical properties, can then be separated by methods such as crystallization or chromatography. nih.govlibretexts.org

Table 1: Common Chiral Resolving Agents for Amines and Carboxylic Acids

| Resolving Agent Class | Examples | Target Functional Group |

| Chiral Acids | (+)-Tartaric acid, (-)-Malic acid, (-)-Mandelic acid, (+)-Camphor-10-sulfonic acid | Amines |

| Chiral Bases | Brucine, Strychnine, Quinine, (S)-(-)-1-Phenylethylamine | Carboxylic Acids |

Stereocontrolled Approaches for D-Configuration Introduction, including Enzymatic Synthesis and Asymmetric Catalysis

To circumvent the limitations of classical resolution, stereocontrolled synthetic methods that directly produce the desired D-enantiomer are highly sought after. These approaches include enzymatic synthesis and asymmetric catalysis, which offer high enantioselectivity and yield.

Enzymatic Synthesis: Biocatalysis has emerged as a powerful tool for the synthesis of chiral amino acids. uwindsor.canih.gov Enzymes, being inherently chiral, can catalyze reactions with high stereospecificity. uwindsor.ca For the synthesis of D-homophenylalanine, several enzymatic strategies have been explored. One such method involves the use of transaminases. For example, D-amino acid transaminases can catalyze the transfer of an amino group to a keto-acid precursor, such as 2-oxo-4-phenylbutyric acid, to yield D-homophenylalanine with high enantiomeric excess. mdpi.com In some cases, a multi-enzymatic system can be employed to produce D-phenylalanine derivatives, including D-homophenylalanine, with quantitative yield and over 99% enantiomeric excess (ee). mdpi.com Another approach is enzymatic kinetic resolution, where an enzyme selectively acylates or hydrolyzes one enantiomer from a racemic mixture, allowing for the separation of the unreacted D-enantiomer. nih.govresearchgate.netrsc.org

Asymmetric Catalysis: Asymmetric catalysis utilizes chiral metal complexes or organocatalysts to induce stereoselectivity in a chemical transformation. While less documented specifically for D-homophenylalanine compared to its proteinogenic counterpart, principles of asymmetric hydrogenation or alkylation of prochiral precursors can be applied. For instance, asymmetric hydrogenation of a suitable enamine or dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst could furnish D-homophenylalanine with high enantiopurity.

Arndt-Eistert Homologation for β-Amino Acid Formation from α-Amino Acids

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids. harvard.eduwikipedia.org This reaction sequence is particularly useful for the synthesis of β-amino acids from their corresponding α-amino acid precursors. baranlab.orgorganic-chemistry.org The process involves the conversion of a carboxylic acid to its acid chloride, which is then reacted with diazomethane (B1218177) to form a diazoketone. harvard.edunrochemistry.com Subsequent Wolff rearrangement of the diazoketone, often catalyzed by silver oxide or other metal catalysts, generates a ketene (B1206846) intermediate. baranlab.orgnrochemistry.com This ketene can then be trapped by a nucleophile, such as water, to yield the homologous carboxylic acid. harvard.edunrochemistry.com

In the context of synthesizing homophenylalanine, an N-protected α-amino acid like N-Fmoc-D-phenylalanine can be converted to its acid chloride and then subjected to the Arndt-Eistert conditions. mdpi.com The reaction proceeds with retention of stereochemistry at the α-carbon, thus providing a reliable route to N-protected D-homophenylalanine. harvard.edu To mitigate the risks associated with the highly toxic and explosive diazomethane, safer alternatives like (trimethylsilyl)diazomethane have been developed and successfully employed in Arndt-Eistert homologations. nih.gov

Table 2: Key Steps in the Arndt-Eistert Homologation

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1 | Carboxylic Acid, Thionyl Chloride (or similar) | Acid Chloride | Activation of Carboxylic Acid |

| 2 | Acid Chloride, Diazomethane | Diazoketone | Acylation of Diazomethane |

| 3 | Diazoketone, Metal Catalyst (e.g., Ag2O), Heat or Light | Ketene | Wolff Rearrangement |

| 4 | Ketene, Nucleophile (e.g., H2O) | Homologous Carboxylic Acid | Nucleophilic Addition |

Strategies for Regioselective Chlorination of the Phenyl Ring in Homophenylalanine Derivatives

A significant challenge in the synthesis of this compound is the regioselective introduction of a chlorine atom at the meta-position of the phenyl ring. Direct electrophilic chlorination of an activated aromatic ring, such as a phenylalanine or homophenylalanine derivative, typically leads to a mixture of ortho- and para-substituted products, with the meta-isomer being a minor component. Therefore, more sophisticated strategies are required to achieve the desired regioselectivity.

One potential approach involves the use of a directing group to control the position of metalation, followed by quenching with an electrophilic chlorine source. Directed ortho metalation (DoM) is a powerful technique where a functional group on the aromatic ring directs deprotonation to the adjacent ortho position. wikipedia.orguwindsor.caharvard.edubaranlab.org While highly effective for ortho-substitution, achieving meta-selectivity is more complex. It can sometimes be achieved if both ortho positions are blocked or through a "remote" or "meta-selective" C-H activation strategy. Recent advances have shown that palladium-catalyzed C-H functionalization can achieve meta-selectivity on certain aromatic scaffolds, such as phenylacetic acid derivatives, using specialized ligands. nih.govacs.org These methods could potentially be adapted for the meta-chlorination of a suitably protected homophenylalanine precursor.

Another strategy could involve a multi-step sequence starting from a pre-functionalized aromatic ring. For instance, starting with a meta-substituted aniline (B41778) or phenol (B47542) and building the homophenylalanine side chain would ensure the correct substitution pattern. However, this approach can be lengthy and may require extensive protecting group manipulations.

Enzymatic chlorination offers a highly regioselective alternative. Flavin-dependent halogenases are known to catalyze the specific halogenation of aromatic compounds. libretexts.org While much of the research has focused on the chlorination of tryptophan, the discovery and engineering of halogenases with tailored substrate specificity could provide a biocatalytic route to 3-chloro-D-homophenylalanine. libretexts.orgmdpi.com

Fmoc Protecting Group Chemistry for Amino Acid Derivatives

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial component in the synthesis of this compound. It serves as a base-labile protecting group for the amino functionality, preventing unwanted side reactions during subsequent synthetic steps.

Establishment and Removal of the Fmoc Group in Synthetic Sequences

Establishment of the Fmoc Group: The Fmoc group is typically introduced by reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.

Removal of the Fmoc Group: A key advantage of the Fmoc group is its lability under mild basic conditions, while being stable to acidic conditions. This orthogonality allows for selective deprotection without affecting acid-labile protecting groups that may be present elsewhere in the molecule. The removal of the Fmoc group is typically achieved by treatment with a secondary amine, most commonly a solution of 20% piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). The mechanism involves a β-elimination reaction, initiated by the deprotonation of the acidic proton on the fluorenyl ring system. This leads to the formation of a dibenzofulvene-piperidine adduct, which is readily washed away.

The strategic use of the Fmoc protecting group is fundamental in peptide synthesis and the synthesis of complex amino acid derivatives. It allows for the sequential addition of amino acids and the introduction of various functionalities while ensuring the integrity of the molecule.

Compatibility of Fmoc with Orthogonal Protecting Groups in Complex Syntheses

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, primarily due to its unique cleavage conditions which allow for an orthogonal protection strategy in the presence of other protecting groups. total-synthesis.comnih.gov Orthogonality in chemical synthesis refers to the ability to deprotect one functional group out of many in a molecule without affecting the others. This selectivity is crucial in the multi-step synthesis of complex molecules like modified peptides containing this compound.

The Fmoc group is stable under acidic conditions, which makes it compatible with a range of acid-labile protecting groups. acs.orgnumberanalytics.com The most common orthogonal partners for Fmoc are the tert-butyloxycarbonyl (Boc) group and the tert-butyl (tBu) ester or ether, which are used for protecting amine functionalities and the side chains of amino acids like aspartic acid, glutamic acid, and threonine, respectively. numberanalytics.comresearchgate.net While the Fmoc group is removed by a base, typically a secondary amine like piperidine, the Boc and tBu groups are cleaved by strong acids such as trifluoroacetic acid (TFA). total-synthesis.comresearchgate.net This differential reactivity allows for the selective deprotection of the N-terminal α-amino group (protected by Fmoc) during peptide chain elongation, while the side-chain protecting groups (often Boc or tBu) remain intact until the final deprotection step. nih.gov

Another important protecting group, the benzyloxycarbonyl (Cbz or Z) group, is considered quasi-orthogonal to Fmoc. total-synthesis.com The Cbz group is typically removed by hydrogenolysis. While Fmoc is generally stable to these conditions, some cleavage can occur, meaning the orthogonality is not absolute. However, selective removal can often be achieved. total-synthesis.com The allyloxycarbonyl (Alloc) group, which is removed by palladium-catalyzed reactions, offers another layer of orthogonality and can be used in conjunction with both Fmoc and acid-labile groups for highly complex synthetic schemes. researchgate.netorganic-chemistry.org

A novel method has been reported for Fmoc deprotection using hydrogenolysis under mildly acidic conditions. This approach is particularly valuable for synthesizing peptides containing sensitive electrophilic groups that would be incompatible with the standard basic deprotection methods. acs.orgnih.gov This technique expands the versatility of the Fmoc group, allowing for its removal while keeping other sensitive functionalities, including N-Boc groups, intact. nih.gov

The following table summarizes the compatibility of the Fmoc group with common orthogonal protecting groups.

| Protecting Group | Typical Cleavage Reagent | Compatibility with Fmoc |

| Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | High (Orthogonal) total-synthesis.comnumberanalytics.com |

| tBu (tert-butyl) | Trifluoroacetic Acid (TFA) | High (Orthogonal) numberanalytics.comresearchgate.net |

| Cbz (Benzyloxycarbonyl) | H₂, Pd/C (Hydrogenolysis) | Moderate (Quasi-orthogonal) total-synthesis.com |

| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ / Scavenger | High (Orthogonal) researchgate.netorganic-chemistry.org |

Derivatization Strategies from Precursor Molecules for this compound

The synthesis of this compound involves the strategic derivatization of precursor molecules. The primary precursor is D-homophenylalanine ((2R)-2-amino-4-phenylbutanoic acid). nih.gov The synthesis requires two key modifications: the introduction of a chlorine atom onto the phenyl ring at the meta-position and the protection of the α-amino group with Fmoc.

The introduction of the Fmoc protecting group is a standard procedure in peptide chemistry. This is typically achieved by reacting the amino acid precursor with an Fmoc-donating reagent under basic conditions. total-synthesis.com Common reagents for this transformation include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). total-synthesis.comwikipedia.org The reaction is often performed in a biphasic system, such as sodium bicarbonate in an aqueous dioxane solution (Schotten-Baumann conditions), or in anhydrous conditions using a base like pyridine. total-synthesis.com To avoid side reactions like the formation of dipeptides, which can occur with Fmoc-Cl, alternative reagents like Fmoc-benzotriazoles have been developed that provide clean N-acylation in high yields. organic-chemistry.org

The chlorination of the phenyl ring can be approached in several ways, either by starting with a pre-chlorinated precursor or by electrophilic aromatic substitution on the D-homophenylalanine derivative. Direct chlorination of the amino acid can be challenging due to the directing effects of the alkylamino substituent and the potential for side reactions. A more controlled approach often involves synthesizing the chlorinated homophenylalanine backbone first, followed by Fmoc protection.

The following table details common reagents used for the N-protection step.

| Reagent | Reaction Conditions | Notes |

| Fmoc-Cl (9-fluorenylmethyl chloroformate) | NaHCO₃, Dioxane/H₂O or Pyridine/CH₂Cl₂ | A classic and effective method, though can lead to dipeptide impurities. total-synthesis.comnih.gov |

| Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) | Base (e.g., NaHCO₃), Aqueous Dioxane | Generally provides cleaner reactions and is a common alternative to Fmoc-Cl. wikipedia.org |

| Fmoc-Benzotriazoles | Triethylamine | Reacts cleanly with amino acids to afford protected products free of dipeptide impurities. organic-chemistry.org |

Considerations for Large-Scale Synthesis in Academic Research

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities for academic research presents several challenges that must be carefully managed.

Reagent Stoichiometry and Cost: On a larger scale, the cost of reagents, particularly the Fmoc-donating agent and any catalysts used for chlorination, becomes a significant factor. Optimizing reaction conditions to use near-stoichiometric amounts of expensive reagents is crucial.

Reaction Control and Side Products: Side reactions that are negligible on a small scale can become major problems during scale-up. For instance, during Fmoc protection with Fmoc-Cl, the formation of Fmoc-β-Ala-OH or Fmoc-dipeptide impurities through a Lossen-type rearrangement can reduce the yield and complicate purification. nih.gov Careful control of temperature, addition rates, and pH is necessary to minimize these side products.

Purification: Chromatographic purification, which is common for small-scale synthesis, can be cumbersome and inefficient for large quantities. Alternative purification methods such as recrystallization or precipitation become more attractive. Developing a robust crystallization procedure is often a key step in designing a scalable synthesis. The high fluorescence of the fluorenyl group can be exploited for monitoring the purity of fractions during purification. wikipedia.org

The table below outlines key challenges and potential solutions for the large-scale academic synthesis of this compound.

| Challenge | Potential Solution(s) |

| Cost of Reagents | Optimize stoichiometry; investigate alternative, less expensive synthetic routes or reagents. |

| Side Reaction Control | Precise control of temperature, reagent addition, and pH; use of cleaner reagents like Fmoc-OSu or Fmoc-benzotriazoles. nih.govorganic-chemistry.org |

| Product Purification | Develop robust recrystallization or precipitation methods instead of relying solely on column chromatography. |

| Solvent and Waste | Select solvents that allow for efficient product isolation; implement solvent recycling where feasible. |

Role As a Chiral Building Block in Peptide and Peptidomimetic Synthesis

Applications in Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of modern peptide synthesis, allowing for the stepwise assembly of amino acids on a solid resin support. The incorporation of unnatural amino acids like N-Fmoc-3-chloro-D-homophenylalanine into this process is a key strategy for developing novel peptide-based therapeutics and research tools. nih.govyoutube.com

The successful incorporation of this compound into a growing peptide chain is dependent on the selection of appropriate coupling reagents. Due to the steric hindrance imparted by the homophenylalanine side chain, standard coupling methods may result in lower yields or slower reaction rates. researchgate.netcem.com Research into sterically hindered amino acids suggests that more powerful activating reagents are necessary to achieve high coupling efficiencies. acs.orgsigmaaldrich.com

For challenging couplings, including those involving sterically demanding residues, phosphonium (B103445) and aminium salt-based reagents are often employed. sigmaaldrich.com Reagents like HATU, HCTU, and PyAOP, which form highly reactive OAt or O-6-ClBt esters, are generally more effective than standard HOBt-based reagents like HBTU. sigmaaldrich.com The increased reactivity is attributed to the lower pKa of the leaving groups, HOAt and 6-Cl-HOBt. acs.orgsigmaaldrich.com Furthermore, the development of reagents based on OxymaPure, such as COMU, offers a non-explosive and highly soluble alternative with coupling efficiencies comparable to or, in some cases, exceeding those of HATU. sigmaaldrich.combachem.com Microwave-assisted SPPS has also emerged as a powerful technique to drive difficult couplings of bulky amino acids to completion efficiently. cem.com

| Reagent Class | Examples | Key Characteristics | Reference |

|---|---|---|---|

| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU | Widely used, generate OBt, O-6-ClBt, or OAt esters. HATU is particularly effective for hindered couplings due to the reactivity of the HOAt leaving group. | acs.orgsigmaaldrich.com |

| Phosphonium Salts | PyBOP, PyAOP | Generate OBt or OAt esters. PyAOP is highly efficient for difficult couplings. Does not cause guanidinylation side reactions. | researchgate.netsigmaaldrich.com |

| Oxyma-based Reagents | COMU, PyOxim | Incorporate the non-explosive OxymaPure leaving group. Offer high coupling efficiency, good solubility, and are well-suited for microwave SPPS. | sigmaaldrich.combachem.com |

| Carbodiimides | DCC, DIC | Classic reagents, often used with additives like HOBt or OxymaPure to improve efficiency and reduce racemization. DIC is common in SPPS. | researchgate.netbachem.com |

The incorporation of a bulky, non-natural amino acid like 3-chloro-D-homophenylalanine can influence the subsequent steps of peptide synthesis. The steric bulk of the newly incorporated residue can hinder the approach of the next activated amino acid, potentially slowing down the kinetics of peptide chain elongation. cem.com This effect necessitates careful optimization of coupling times and may require the use of the more potent coupling reagents mentioned previously to ensure the reaction proceeds to completion.

In SPPS, orthogonality refers to the use of multiple classes of protecting groups that can be removed under different chemical conditions. The standard Fmoc/tBu strategy is a prime example, where the N-terminal Fmoc group is removed by a base (like piperidine), while side-chain protecting groups (like Boc, tBu, Trt) are cleaved with acid (like TFA) during the final cleavage from the resin. youtube.com

This compound is fully compatible with this standard orthogonal scheme. The Fmoc group is removed under standard basic conditions. The side chain of homophenylalanine does not typically require a protecting group, and the chloro-substituent on the phenyl ring is stable to both the basic conditions used for Fmoc removal and the strong acid used for final cleavage. nih.gov Therefore, its incorporation does not necessitate any changes to the protection strategy for other common amino acids within the peptide sequence, allowing for its seamless integration into established SPPS protocols. acs.org

Solution-Phase Peptide Synthesis Approaches Integrating this compound

While less common for long peptides, solution-phase synthesis remains a valuable method, particularly for the production of dipeptides or shorter peptide fragments. In this approach, this compound can be coupled with another amino acid ester in an organic solvent. The same high-efficiency coupling reagents used in SPPS, such as HATU or COMU, are also effective in solution-phase reactions. sigmaaldrich.combachem.com Solution-phase synthesis can be advantageous for producing large quantities of a specific peptide fragment that might be difficult to synthesize or purify via solid-phase methods.

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against proteolytic degradation. nih.gov this compound is an ideal building block for this purpose.

Homophenylalanine is a β-amino acid, meaning its amino group is attached to the β-carbon relative to the carboxyl group. Peptides constructed from β-amino acids, known as β-peptides, adopt stable, predictable secondary structures (helices, sheets, and turns) that are distinct from those of α-peptides. nih.gov A key feature of β-peptides is their remarkable resistance to degradation by proteases, enzymes that typically cleave the peptide bonds of α-peptides. researchgate.net

The synthesis of β-peptides follows similar principles to α-peptide synthesis. This compound can be readily incorporated into β-peptide or mixed α,β-peptide sequences using standard SPPS or solution-phase techniques. nih.govresearchgate.net The presence of the 3-chloro substituent can further modulate the conformational preferences and biological activity of the resulting β-peptide, offering a route to fine-tune its properties for specific applications in drug discovery and materials science. researchgate.net

Conformational Constraints and Scaffold Design Facilitated by this compound

The introduction of this compound into a peptide sequence imposes significant conformational constraints that are instrumental in scaffold design. These constraints arise from the steric and electronic properties of this unnatural amino acid. The D-configuration of the amino acid inherently alters the peptide backbone's geometry, often inducing turns or disrupting canonical secondary structures like alpha-helices and beta-sheets. This can be advantageous in mimicking or stabilizing specific bioactive conformations.

The extended homophenylalanine side chain provides greater conformational flexibility compared to phenylalanine, which can be harnessed to explore a larger conformational space and optimize interactions with biological targets. Furthermore, the presence of the chlorine atom on the phenyl ring influences the molecule's electronic properties and can lead to specific intramolecular and intermolecular interactions, including halogen bonding, which can further stabilize certain conformations. researchgate.net The ability to dictate the peptide's shape is a cornerstone of rational drug design, and building blocks like this compound are key tools in this process. rsc.org

| Feature of this compound | Resulting Conformational Constraint | Implication for Scaffold Design |

| D-Amino Acid Configuration | Induces non-natural backbone torsion angles, promotes β-turn formation. | Enables the design of scaffolds that mimic reverse turns or disrupt native secondary structures to inhibit protein-protein interactions. |

| Homophenylalanine Side Chain | Increases side-chain length and flexibility. | Allows for the exploration of deeper binding pockets and optimization of hydrophobic interactions within a receptor. |

| 3-Chloro Substitution | Introduces steric bulk and alters electronic properties of the phenyl ring. | Can be used to fine-tune the orientation of the aromatic side chain and potentially engage in halogen bonding to stabilize the desired conformation. |

Influence on Bioactivity and Proteolytic Stability of Peptidomimetics

A primary motivation for incorporating unnatural amino acids like this compound into peptide-based drug candidates is to enhance their bioactivity and proteolytic stability. nih.gov Natural peptides composed of L-amino acids are often rapidly degraded by proteases in the body, which limits their therapeutic utility. The introduction of a D-amino acid creates a peptide bond that is not recognized by most common proteases, thereby significantly increasing the peptide's half-life in biological systems. nih.gov

The 3-chloro substitution on the phenyl ring can also contribute to enhanced bioactivity. Halogen atoms can modulate the lipophilicity of a molecule, which can affect its ability to cross cell membranes and reach its intracellular target. Furthermore, the chlorine atom can participate in specific interactions with the target receptor, such as halogen bonding, which can lead to a higher binding affinity and, consequently, increased potency. The combination of increased stability and potentially enhanced binding affinity makes peptidomimetics containing this building block promising candidates for drug development. nih.govnih.govresearchgate.net

| Modification | Effect on Bioactivity | Effect on Proteolytic Stability |

| D-Homophenylalanine | Can alter receptor binding affinity and selectivity. | Significantly increases resistance to degradation by exopeptidases and endopeptidases. nih.gov |

| 3-Chloro Group | May enhance binding affinity through halogen bonding and altered electronics; modulates lipophilicity. | Can sterically hinder protease access to the peptide backbone. |

Creation of Combinatorial Peptide and Peptidomimetic Libraries Utilizing this compound

Combinatorial chemistry is a powerful tool for the discovery of new bioactive peptides. By creating vast libraries of peptides with randomized sequences, researchers can screen for molecules with a desired activity. nih.gov The inclusion of unnatural amino acids like this compound in these libraries significantly expands the chemical space that can be explored, increasing the probability of identifying novel leads. nih.gov

The "one-bead-one-compound" method is a common approach for generating combinatorial peptide libraries. In this process, large numbers of resin beads are subjected to sequential rounds of amino acid coupling in a split-and-pool fashion. The incorporation of this compound at specific positions within the library is achieved using standard solid-phase peptide synthesis protocols. The resulting library can then be screened for binding to a specific target or for a particular biological activity. The structures of the "hit" peptides can be determined by sequencing the peptide on the individual active beads.

| Step | Description | Role of this compound |

| 1. Library Design | A library is designed with fixed and variable positions in the peptide sequence. | This compound can be incorporated at a fixed position to confer specific properties or included in the mix of amino acids for a variable position. |

| 2. Split-and-Pool Synthesis | The solid-phase resin is divided into portions, a different amino acid is coupled to each portion, and then the portions are recombined. This cycle is repeated for each variable position. | In the relevant coupling step, this compound is used as one of the building blocks. |

| 3. Library Screening | The library of beads, each displaying a unique peptide sequence, is incubated with a biological target (e.g., a protein or cell). | Peptides containing 3-chloro-D-homophenylalanine that exhibit high affinity for the target will be identified. |

| 4. Hit Identification | Beads that show a positive interaction are isolated, and the peptide sequence is determined, typically by mass spectrometry. | The presence and position of 3-chloro-D-homophenylalanine in the active sequences provide valuable structure-activity relationship data. |

Strategic Functionalization and Derivatization for Enhanced Research Utility

Side-Chain Modifications of N-Fmoc-3-chloro-D-homophenylalanine for Probing Biological Interactions

The chloro-substituted phenyl side chain of this compound is a key site for chemical modification, allowing for the introduction of various functionalities to probe biological interactions. The halogen atom serves as a synthetic handle for advanced organic reactions, transforming the otherwise relatively inert phenyl ring into a reactive center for diversification.

One of the most powerful methods for modifying this side chain is through transition metal-catalyzed cross-coupling reactions. While aryl chlorides are known to be less reactive than aryl bromides or iodides, advancements in catalysis, particularly with palladium-based systems using bulky, electron-rich phosphine (B1218219) ligands, have made their use in cross-coupling increasingly feasible. nih.gov The Suzuki-Miyaura coupling, for instance, can be employed to form a new carbon-carbon bond by reacting the chloro-substituent with a variety of organoboron reagents. This approach allows for the synthesis of Fmoc-protected biaryl-containing amino acids, which can be used in subsequent peptide synthesis. nih.gov Such modifications can introduce moieties that mimic other amino acid side chains, serve as fluorescent probes, or act as steric modulators to study protein binding pockets.

Another strategy for side-chain modification is direct C–H functionalization. acs.org This modern synthetic approach allows for the formation of new C-C or C-heteroatom bonds by activating the C-H bonds on the aromatic ring. For homophenylalanine derivatives, this can lead to the introduction of functional groups at positions ortho or meta to the alkyl side chain. acs.org This method provides a way to add functionality without relying on the reactivity of the chloro group, enabling multi-functionalized scaffolds.

These modification strategies are instrumental in creating derivatives to study biological phenomena. For example, incorporating specific halogen atoms at defined positions on the phenylalanine ring has been shown to enhance binding affinity to protein targets like the L-type amino acid transporter 1 (LAT1), with the effect correlating to the size of the halogen. nih.gov By replacing the chloro group with other halogens or more complex functional groups, researchers can systematically probe the steric and electronic requirements of biological receptors and enzyme active sites.

Table 1: Potential Side-Chain Cross-Coupling Reactions on the Aryl-Chloride Scaffold This table presents hypothetical reaction schemes based on established chemical principles for aryl halides.

| Reaction Type | Coupling Partner | Potential Product Feature | Catalyst System Example |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl side chain | Pd(OAc)₂, SPhos |

| Sonogashira Coupling | Terminal alkyne | Alkynyl side chain | PdCl₂(PPh₃)₂, CuI |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Amino-substituted side chain | Pd₂(dba)₃, RuPhos |

| C-H Activation/Arylation | Arene | Biaryl side chain (at new position) | Pd(OAc)₂ |

Bioconjugation Methodologies and Applications Utilizing this compound

Bioconjugation involves covalently linking a biomolecule, such as a peptide or protein, with another molecule to create a hybrid with new properties. The chloro-phenyl side chain of this compound provides a site for such conjugations, enabling its incorporation into larger biomolecular systems for therapeutic or diagnostic purposes.

A primary bioconjugation strategy for aryl halides is nucleophilic aromatic substitution (SNAr). In this reaction, the electron-deficient aryl chloride can react with potent nucleophiles. nih.gov Within a protein context, the thiol group of a cysteine residue is a particularly effective nucleophile for SNAr reactions, allowing for the site-specific attachment of a peptide containing the chloro-homophenylalanine residue to a protein. nih.gov While this reaction is more efficient with electron-withdrawing groups activating the ring, it remains a viable strategy under specific conditions.

Transition metal-catalyzed cross-coupling reactions also offer a powerful tool for bioconjugation. Peptides synthesized with this compound can be coupled to other molecules, such as fluorescent dyes, imaging agents, or drug payloads that have been functionalized with a suitable coupling partner (e.g., a boronic acid). This approach creates a stable, covalent linkage with high specificity. Dual photoredox/nickel-catalyzed methods have emerged for coupling α-amino acids with aryl halides under mild conditions, a strategy that could be adapted for conjugating molecules to a peptide containing the chloro-homophenylalanine residue. acs.org

Furthermore, the chloro-substituent can be part of a more complex functional group designed for specific ligation chemistry. For instance, researchers have developed non-canonical amino acids like p-chloropropynyl phenylalanine, where the chloro-alkyne moiety can undergo spontaneous macrocyclization with a cysteine residue within the same peptide. nih.gov This demonstrates the potential for designing derivatives of chloro-homophenylalanine that can participate in highly specific, proximity-driven conjugation reactions. These methodologies are crucial for developing peptide-based diagnostics, antibody-drug conjugates, and other targeted therapeutic agents. acs.orgchemimpex.com

Development of Molecular Scaffolds and Chemical Probes Based on this compound

The unique structural features of this compound make it an excellent building block for the development of novel molecular scaffolds and chemical probes. Its incorporation into peptides can induce specific secondary structures and provides a reactive handle for attaching reporter groups.

Halogenation of the side chain of Fmoc-protected aromatic amino acids has a profound impact on their self-assembly properties. rsc.org Studies have shown that single halogen substituents on the phenyl ring can dramatically enhance the self-assembly of these molecules into amyloid-like fibrils and promote the formation of hydrogels in aqueous solutions. rsc.org The position and type of halogen influence the rate of assembly and the physical properties of the resulting material. This makes this compound a valuable component for creating peptide-based biomaterials, such as hydrogel scaffolds for tissue engineering or controlled-release drug delivery systems. The halogen atom can modulate hydrophobic and aromatic stacking interactions, which are critical driving forces in the formation of these ordered structures. nih.gov

As a basis for chemical probes, the chloro-substituent is a key feature. It serves as a site for the covalent attachment of fluorophores, quenchers, or affinity tags via the cross-coupling or substitution reactions previously described. For example, a peptide synthesized with this amino acid could be tagged with a fluorescent dye to create a probe for tracking its localization within a cell or for use in fluorescence polarization assays to study peptide-protein binding. Halogenated amino acids have also been developed as specific probes for positron emission tomography (PET), a powerful in vivo imaging technique. nih.gov By analogy, the chloro-homophenylalanine scaffold could be derivatized with a positron-emitting isotope to create novel PET tracers for diagnostic applications.

Table 2: Applications in Scaffolds and Probes

| Application Area | Key Feature Utilized | Example of Use | Relevant Finding |

|---|---|---|---|

| Self-Assembling Hydrogels | Halogen-modified side chain | Creating scaffolds for 3D cell culture. | Halogenation of Fmoc-Phe derivatives enhances self-assembly into fibrils. rsc.org |

| Fluorescent Probes | Reactive chloro group | Attaching a fluorophore via Suzuki coupling to study peptide binding. | Aryl halides are versatile handles for chemical modification. nih.gov |

| PET Imaging Agents | Site for radiolabeling | Developing tracers for disease diagnosis by targeting specific transporters. | Halogenated Phe analogs are effective PET probes for LAT1 transporters. nih.gov |

| Amyloid Formation Studies | Modulation of hydrophobicity | Investigating the role of side-chain interactions in peptide aggregation. | Halogenation fine-tunes the biophysical properties and aggregation kinetics of amyloid peptides. nih.gov |

Structure Activity Relationship Sar and Rational Design Studies

Investigating the Influence of the 3-Chloro Substituent on Aromatic Side Chain Interactions and Biological Activity

The presence of a chlorine atom at the 3-position of the homophenylalanine side chain introduces significant electronic and steric alterations that can profoundly impact intermolecular interactions. This halogen substituent can participate in various non-covalent interactions, including halogen bonding, which can influence the conformation of peptides. iris-biotech.de

The introduction of a chloro group can modulate the electron density of the aromatic ring, thereby affecting its ability to engage in π-π stacking and cation-π interactions with biological receptors. These interactions are often critical for molecular recognition and binding affinity. Research into peptides incorporating 3-chloroalanine (B1143638) has indicated that the chlorine function can be labile and prone to nucleophilic substitution or elimination depending on the reaction conditions, a factor that must be considered during synthesis and in biological environments. iris-biotech.de

Stereochemical Influence of the D-Configuration on Molecular Recognition and Ligand Binding

The stereochemistry of amino acids is a fundamental determinant of peptide and protein structure and function. The incorporation of a D-amino acid, such as in N-Fmoc-3-chloro-D-homophenylalanine, into a peptide chain that typically consists of L-amino acids can induce significant conformational changes. This alteration can lead to the adoption of unique secondary structures, such as specific turns or helical motifs, which may not be accessible to peptides composed solely of L-amino acids. mdpi.com

These conformational shifts directly impact how a peptide or peptidomimetic presents its side chains for interaction with a receptor binding pocket. The D-configuration can orient the 3-chlorophenyl side chain in a manner that either enhances or diminishes binding affinity, depending on the specific topology of the receptor. This strategic use of D-amino acids is a common tactic to improve metabolic stability, as peptides containing D-residues are often less susceptible to degradation by proteases.

Conformational Analysis of Peptides and Peptidomimetics Containing this compound and its Correlation with Biological Activity

Understanding the three-dimensional structure of peptides is crucial for deciphering their biological function. nih.gov The incorporation of conformationally restricted amino acids, like this compound, is a key strategy to limit the conformational freedom of a peptide, thereby stabilizing a bioactive conformation. mdpi.comnih.gov

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) are employed to analyze the conformational preferences of peptides containing this modified amino acid. mdpi.comnih.gov Studies on conformationally restricted peptides have shown that their biological activities can be directly proportional to the stability of specific secondary structures, such as α-helices. mdpi.com A correlation between the flexibility of the peptide backbone and biological activity has been observed, where increased rigidity can lead to enhanced activity. researchgate.net

Computational Chemistry and Molecular Modeling in SAR Studies

Computational approaches are indispensable tools in modern drug design, providing insights into molecular interactions at an atomic level.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. researchgate.netnih.gov For derivatives of this compound, docking studies can elucidate how the 3-chloro-D-homophenylalanine residue fits within a binding pocket and which specific interactions contribute to binding affinity. mdpi.com These simulations can guide the design of new analogs with improved binding characteristics by predicting the effects of further structural modifications. researchgate.net The accuracy of these predictions is often validated by correlating the calculated binding scores with experimentally determined binding affinities. researchgate.netnih.gov

Table 1: Illustrative Data from a Hypothetical Ligand-Receptor Docking Study

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Peptide-1 (with D-homophenylalanine) | -7.5 | Tyr10, Phe25, Val30 |

| Peptide-2 (with 3-chloro-D-homophenylalanine) | -8.9 | Tyr10, Phe25, Val30, Arg45 |

| Peptide-3 (with L-homophenylalanine) | -6.2 | Tyr10, Phe25 |

This table is for illustrative purposes and does not represent actual experimental data.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of peptides and their interactions with receptors over time. nih.govescholarship.orgmdpi.com For peptides containing this compound, MD simulations can reveal the accessible conformational space and the stability of different secondary structures in solution. mit.eduresearchgate.net These simulations can also be used to analyze the dynamics of ligand-receptor complexes, providing detailed information about the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for biological activity. researchgate.netmit.edu

Applications in Specialized Academic Research Domains

Medicinal Chemistry Research: Design of Novel Therapeutic Agents and Drug Candidates

In the field of medicinal chemistry, the quest for more effective and targeted therapeutic agents is a primary driver of innovation. N-Fmoc-3-chloro-D-homophenylalanine serves as a key component in the synthesis of new drug candidates, where the introduction of the chloro- group on the homophenylalanine side chain can significantly influence the pharmacological properties of a peptide. This modification can enhance the compound's reactivity and provide valuable insights into structure-activity relationships, which are crucial for the development of peptide-based therapeutics. chemimpex.com

The development of targeted drug delivery systems is a critical area of research aimed at improving therapeutic efficacy while minimizing side effects. While direct research on the integration of this compound into these systems is still emerging, the use of similar Fmoc-protected amino acids is well-established. These systems are designed to deliver therapeutic agents specifically to diseased cells or tissues, and the incorporation of unnatural amino acids like this compound can play a role in enhancing the specificity and stability of these delivery vehicles.

Neuropeptides are crucial signaling molecules in the nervous system, and their analogs are of significant interest for the development of treatments for neurological disorders. The synthesis of neuropeptide analogs often involves the use of non-natural amino acids to improve their stability and biological activity. The Fmoc protecting group on this compound facilitates its incorporation into peptide chains using solid-phase peptide synthesis, a standard method for creating these analogs. chemimpex.com The presence of the chloro- group can alter the conformation and binding properties of the resulting peptide, potentially leading to analogs with enhanced or novel neurological effects.

Chemical Biology: Protein Engineering and Protein-Protein Interaction Studies

Understanding and manipulating protein function is a central theme in chemical biology. This compound can be utilized in protein engineering to create proteins with modified structures and functions. By incorporating this unnatural amino acid into a protein's sequence, researchers can probe structure-function relationships and design proteins with novel catalytic or binding properties. The chlorinated phenyl side chain provides a unique probe for studying protein environments and interactions. chemimpex.com

Materials Science: Development of Biomimetic Materials

The field of materials science is increasingly looking to nature for inspiration in the development of new materials with advanced properties. Biomimetic materials, which mimic the structures and functions of biological materials, are a key area of this research. While specific studies detailing the use of this compound in this area are not yet widely published, the principles of peptide self-assembly, often utilizing Fmoc-amino acids, are fundamental to creating nanostructured biomaterials such as hydrogels and nanofibers. The introduction of a halogenated amino acid could influence the self-assembly process and the properties of the resulting material.

Enzymatic Studies: Design of Enzyme Substrates or Inhibitors

The study of enzymes and the design of molecules that can interact with them are fundamental to biochemistry and drug discovery. The incorporation of unnatural amino acids like this compound into peptide sequences can be used to create novel enzyme substrates or inhibitors. The chloro- group can alter the electronic properties and steric bulk of the side chain, potentially leading to tighter binding to an enzyme's active site or altering the kinetics of an enzymatic reaction. This makes it a valuable tool for probing enzyme mechanisms and for the development of new enzyme-targeted therapeutics.

Analytical and Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N-Fmoc-3-chloro-D-homophenylalanine, both ¹H and ¹³C NMR are crucial for confirming its identity and assessing its purity.

¹H NMR and ¹³C NMR Techniques

¹H NMR (Proton NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical ¹H NMR spectrum of an N-Fmoc protected amino acid, distinct signals are expected for the protons of the fluorenylmethoxycarbonyl (Fmoc) group, the amino acid backbone, and the side chain.

For this compound, the spectrum would be expected to show:

Aromatic Protons: Complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight protons of the fluorenyl group and the four protons of the 3-chlorophenyl ring.

Fmoc Methylene (B1212753) and Methine Protons: Signals for the CH₂ and CH protons of the Fmoc group, often appearing as a multiplet.

Alpha-Proton (α-H): A multiplet corresponding to the proton attached to the chiral center (the α-carbon). Its chemical shift is influenced by the adjacent amino and carboxyl groups.

Beta and Gamma-Protons (β-H₂ and γ-H₂): Multiplets for the methylene protons of the homophenylalanine side chain.

Amide Proton (NH): A signal for the proton of the carbamate (B1207046) linkage, the chemical shift of which can be concentration and solvent dependent.

Carboxylic Acid Proton (COOH): A broad singlet, the chemical shift of which is also highly dependent on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the different carbon environments in the molecule. The expected ¹³C NMR spectrum for this compound would display distinct signals for each unique carbon atom.

| Functional Group | Expected ¹³C Chemical Shift Range (ppm) |

| Carbonyl (Carboxylic Acid) | 170-185 |

| Carbonyl (Carbamate) | 155-157 |

| Aromatic (Fmoc & Phenyl) | 115-145 |

| Fmoc (CH, CH₂) | 45-70 |

| Alpha-Carbon (α-C) | 50-60 |

| Beta & Gamma-Carbons (β-C, γ-C) | 25-40 |

Note: Specific chemical shift values for this compound are not publicly available and the ranges provided are based on analogous structures.

Advanced NMR for Stereochemical and Conformational Analysis

To confirm the D-configuration of the stereocenter and to study the conformational dynamics of the molecule, advanced NMR techniques would be employed. These include:

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate protons with their directly attached carbons and with carbons further away, respectively. These experiments are instrumental in unambiguously assigning all proton and carbon signals.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about the spatial proximity of protons. This can be used to help determine the preferred conformation of the molecule in solution.

Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs): To confirm the enantiomeric purity, the compound can be reacted with a chiral derivatizing agent to form diastereomers, which will have distinct NMR spectra. Alternatively, a chiral solvating agent can be used to induce chemical shift differences between the enantiomers.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of this compound and to assess its purity.

High-Resolution Mass Spectrometry (HR-MS) Techniques

High-Resolution Mass Spectrometry (HR-MS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the determination of the elemental composition of the molecule. For this compound (C₂₅H₂₂ClNO₄), the expected exact mass would be calculated and compared to the measured mass to confirm the molecular formula.

A new method for the determination of amino acids combines derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) with subsequent detection by LC-ESI-MS/MS using multiple reaction monitoring (MRM). nih.govnih.gov This approach allows for the specific detection of the derivatized amino acids. nih.govnih.gov The Fmoc derivatives produce specific fragment ions, which enables the selection of amino acid-specific MRM transitions. nih.gov

| Property | Value |

| Molecular Formula | C₂₅H₂₂ClNO₄ |

| Molecular Weight | 435.90 g/mol |

| Monoisotopic Mass | 435.1237 Da |

Note: The molecular weight and monoisotopic mass are calculated based on the molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

The analysis of L-phenylalanine using FTIR has identified pronounced bands for various vibrations, including those of the hydroxyl, charged amino, and carboxylate groups. researchgate.net

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| N-H (Carbamate) | 3400-3200 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Carboxylic Acid) | 1725-1700 | Stretching |

| C=O (Carbamate) | 1700-1670 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-Cl | 800-600 | Stretching |

Note: The specific absorption frequencies can be influenced by the molecular environment and intermolecular interactions.

Chromatographic Techniques for Separation, Purification, and Quantification

Chromatographic methods are essential for the separation of this compound from reaction byproducts and for the assessment of its purity, including its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique used.

Reversed-Phase HPLC (RP-HPLC): This is widely used to assess the chemical purity of Fmoc-protected amino acids. A C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid modifier like trifluoroacetic acid (TFA). The purity is determined by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram.

Chiral HPLC: To determine the enantiomeric purity (the ratio of the D- to the L-enantiomer), chiral HPLC is required. This is a critical analysis as the presence of the incorrect enantiomer can have significant consequences in peptide synthesis and biological activity. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the enantioseparation of Fmoc-amino acids.

The enantiomeric purity of common N-Fmoc α-amino acids is often required to be greater than 99.0% enantiomeric excess (ee), a level of precision achievable with chiral HPLC.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-Fmoc protected amino acids. For derivatives like this compound, reversed-phase HPLC is commonly utilized. The presence of the lipophilic Fmoc group makes these compounds well-suited for separation on non-polar stationary phases, such as C18 columns.

In a typical HPLC analysis, a gradient elution system is employed, often using a mixture of an aqueous solvent (like water with 0.1% trifluoroacetic acid) and an organic solvent (such as acetonitrile or methanol). The TFA helps to protonate the carboxylic acid group, improving peak shape, while the organic solvent gradient effectively elutes the compound from the column. The chromophoric nature of the Fmoc group allows for sensitive detection using a UV detector, typically at wavelengths around 265 nm or 254 nm.

Research has demonstrated that chiral HPLC methods can be applied for the enantioseparation of N-Fmoc protected α-amino acids, often achieving baseline resolution in under 25 minutes using isocratic conditions on polysaccharide-based chiral stationary phases. phenomenex.com The determination of enantiomeric purity is critical for peptide therapeutics to control the levels of undesirable D-isomers that can arise from starting materials or during synthesis. nih.gov While specific HPLC data for this compound is not broadly published, the purity of analogous compounds like Fmoc-3-chloro-L-β-homophenylalanine is often reported to be ≥ 99% by HPLC. chemimpex.com

Table 1: Representative HPLC Parameters for Analysis of Fmoc-Amino Acids

| Parameter | Typical Condition |

| Column | Reversed-phase C18, Chiral polysaccharide-based |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Detection | UV at 254 nm or 265 nm |

| Purity Standard | Often ≥ 95% to ≥ 99% |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for monitoring the progress of chemical reactions and for preliminary purity assessment of compounds like this compound. In this technique, a small amount of the compound is spotted onto a TLC plate, which is typically coated with silica (B1680970) gel.

The plate is then developed in a chamber containing a suitable mobile phase, which is a mixture of solvents. The choice of solvent system is critical and is selected based on the polarity of the compound. For Fmoc-amino acids, a common mobile phase might consist of a mixture of chloroform, methanol, and acetic acid. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile phase. After development, the plate is visualized, often under UV light, where the Fmoc group allows for easy detection. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.

Gas Chromatography for Enantiomeric Purity Analysis

Gas Chromatography (GC) on a chiral stationary phase is a powerful technique for determining the enantiomeric purity of amino acids. cat-online.com For this compound, this analysis would typically involve a derivatization step to make the compound more volatile. cat-online.com The Fmoc protecting group can be cleaved, and the resulting amino acid is then converted to a volatile ester, for instance, by reaction with an alcohol in the presence of an acid catalyst. cat-online.com

The derivatized amino acid is then injected into the gas chromatograph, where the enantiomers are separated on a chiral column. The separated enantiomers are detected, often by a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). cat-online.com The relative peak areas of the D- and L-enantiomers allow for the precise quantification of the enantiomeric excess. This is particularly important in peptide synthesis, where even small amounts of the wrong enantiomer can have significant effects on the final peptide's structure and biological activity. nih.gov

Optical Rotation and Circular Dichroism (CD) for Chiral Analysis and Conformational Studies

Optical rotation is a fundamental property of chiral molecules like this compound. It measures the rotation of the plane of polarized light as it passes through a solution of the compound. The specific rotation, [α]D, is a standardized measure that is dependent on the temperature, the wavelength of light used (typically the sodium D-line at 589 nm), and the solvent. For the related compound, Fmoc-3-chloro-L-β-homophenylalanine, a specific rotation of [α]20D = -23 ± 2° has been reported (c=0.5 in DMF). chemimpex.com The sign and magnitude of the optical rotation are characteristic of the enantiomer and can be used to confirm its stereochemical identity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. To perform this analysis on this compound, a high-quality single crystal of the compound is required. This crystal is then exposed to a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is recorded.

Table 2: Summary of Analytical and Spectroscopic Characterization Methods

| Technique | Information Obtained | Key Features for this compound |

| High-Performance Liquid Chromatography (HPLC) | Purity, Separation of enantiomers | Reversed-phase and chiral methods; UV detection of Fmoc group. |

| Thin-Layer Chromatography (TLC) | Reaction monitoring, Preliminary purity | Rapid and cost-effective; UV visualization. |

| Gas Chromatography (GC) | Enantiomeric purity | Requires derivatization; separation on a chiral column. |

| Optical Rotation | Stereochemical identity | Measurement of specific rotation [α]D. |

| Circular Dichroism (CD) | Conformation in solution | Analysis of signals from aromatic chromophores. |

| X-ray Crystallography | Absolute 3D structure | Requires a single crystal; provides definitive structural data. |

Q & A

Q. What are the critical steps in synthesizing N-Fmoc-3-chloro-D-homophenylalanine while preserving chiral integrity?

- Methodological Answer : Synthesis requires precise pH control (7–8.5) to prevent protonation of free amino groups and decomposition of the Fmoc group. Use Fmoc-Cl with NaHCO₃ as a mild base in anhydrous conditions. Post-synthesis, monitor for dipeptide formation via HPLC or TLC, which can occur if excess Fmoc-Cl is used. Adjust reagent stoichiometry (e.g., 1.2–1.5 equivalents of Fmoc-Cl) to minimize side reactions . Chiral purity can be confirmed via polarimetry or chiral HPLC using reference standards (e.g., N-Fmoc-3-(2-naphthyl)-D-alanine as a structural analog) .

Q. How can researchers validate the purity and identity of this compound when commercial analytical data is unavailable?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC : Use a C18 column with UV detection (254 nm) and a gradient of acetonitrile/water (+0.1% TFA) to assess purity.

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H]⁺: ~421.87) via ESI-MS or MALDI-TOF .

- NMR : Compare ¹H/¹³C spectra with structurally similar compounds (e.g., Fmoc-3,4-dimethoxy-L-phenylalanine) to verify substituent positions .

Q. What solvent systems are optimal for dissolving this compound in peptide synthesis?

- Methodological Answer : Use polar aprotic solvents like DMF or DMSO for solubilization. For acid-sensitive applications (e.g., SPPS), avoid prolonged exposure to TFA; instead, employ milder cleavage cocktails (e.g., TFA:H₂O:triisopropylsilane = 95:2.5:2.5). Pre-activate the amino acid with HOBt/DIC in DMF to enhance coupling efficiency .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-chloro substituent influence peptide conformational stability?

- Methodological Answer : Perform comparative MD simulations and circular dichroism (CD) studies using peptides incorporating this compound vs. non-halogenated analogs (e.g., N-Fmoc-D-homophenylalanine). The chloro group’s electron-withdrawing nature may stabilize β-sheet structures via dipole interactions, while steric hindrance could restrict backbone flexibility. Validate with X-ray crystallography of model peptides .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) with this compound?

- Methodological Answer :

- Temperature Control : Conduct couplings at 4°C to slow base-catalyzed racemization.

- Activation Reagents : Use Oxyma Pure/DIC instead of HOBt/DIPEA, which reduces racemization by minimizing basicity.

- Monitoring : Track enantiomeric excess via chiral HPLC after each coupling cycle. For D-configuration preservation, avoid prolonged exposure to piperidine during Fmoc deprotection .

Q. How can researchers resolve contradictions in reported coupling efficiencies of halogenated Fmoc-amino acids?

- Methodological Answer : Discrepancies often arise from solvent polarity or resin compatibility. Systematically test:

- Solvent Swelling : Pre-swell Wang or Rink amide resins in DMF for 1 hr to enhance accessibility.

- Double Coupling : Apply two sequential couplings (10 min each) with fresh activation reagents.

- Quantitative Analysis : Use Kaiser/ninhydrin tests to confirm unreacted amines. If inefficiencies persist, switch to microwave-assisted SPPS (20 W, 50°C, 5 min) .

Q. What role does this compound play in modulating peptide-receptor binding kinetics?

- Methodological Answer : Incorporate the residue into bioactive peptides (e.g., GPCR ligands) and assess binding via surface plasmon resonance (SPR) or ITC. The chloro group may enhance hydrophobic interactions or halogen bonding with aromatic residues (e.g., Tyr, Phe) in binding pockets. Compare with fluorinated analogs (e.g., N-Fmoc-4-fluoro-D-phenylalanine) to differentiate electronic vs. steric contributions .

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Stability varies with acid strength and duration:

- Mild Acids (e.g., 1% TFA) : Stable for ≤2 hrs, suitable for SPPS deprotection.

- Strong Acids (e.g., HCl/dioxane) : Rapid decomposition observed; substitute with scavenger-containing cocktails (e.g., TFA:thioanisole:EDT = 90:5:5). Validate stability via LC-MS at 0, 1, and 2 hr intervals .

Tables for Key Analytical Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.